molecular formula C22H23NO4 B2677813 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-42-9

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2677813
CAS No.: 869077-42-9
M. Wt: 365.429
InChI Key: LYGPTKJACHUGLY-MOSHPQCFSA-N
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Description

The target compound is a benzofuran-3(2H)-one derivative featuring a 3-methoxybenzylidene group at position 2 and a piperidin-1-ylmethyl substituent at position 7.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-16-7-5-6-15(12-16)13-20-21(25)17-8-9-19(24)18(22(17)27-20)14-23-10-3-2-4-11-23/h5-9,12-13,24H,2-4,10-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPTKJACHUGLY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with a unique structural framework that includes a benzofuran core and multiple functional groups such as hydroxy, methoxy, and piperidine moieties. This composition suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25NO4\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{4}

This molecular formula indicates the presence of 22 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structural features are crucial for understanding its biological interactions and mechanisms of action.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties . These properties are attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in biological systems. For instance, related benzofuran derivatives have been documented to possess strong radical-scavenging activities in various assays.

Anticancer Properties

Several studies have indicated that benzofuran derivatives exhibit anticancer activity . The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have demonstrated their efficacy against various cancer cell lines, including breast and prostate cancer cells.

CompoundActivityReference
Benzofuran derivativesAnticancer
6-HydroxyflavoneAntioxidant
Pyrazole derivativesAntitumor

Antimicrobial Activity

The compound may also exhibit antimicrobial properties , as suggested by the activities of similar compounds. Research has shown that derivatives containing benzofuran structures can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxy group contributes to its ability to neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Signaling Modulation : The compound may affect signaling pathways related to inflammation and apoptosis.

Case Studies

Recent studies have highlighted the biological potential of benzofuran derivatives:

  • A study examining a series of benzofuran compounds found that those with piperidine substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound could similarly impact cancer cell viability.
  • Another investigation into the antioxidant activity of related compounds revealed that they significantly reduced oxidative damage in cellular models, supporting the hypothesis that this compound could serve as a protective agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Yield (%) Melting Point (°C) Key Features
Target: (Z)-6-Hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)-BZF-3(2H)-one C23H23NO5* ~401.44 3-MeO-benzylidene (2), piperidinylmethyl (7) N/A N/A Enhanced lipophilicity and potential CNS penetration due to piperidine group
Compound 10 () C16H12O4 268.27 3-MeO-benzylidene (2) 78 269 Lacks position 7 substituent; simpler structure for amyloid fibril studies
Compound 5 () C23H21NO4 375.15 Benzofuran-2-ylmethylene (2), piperidinylmethyl (7) 14 N/A Benzofuran substituent may alter π-π stacking; lower yield
Compound 11 () C22H20N2O5 392.14 5-Hydroxybenzofuran-2-ylmethylene (2), piperazinylmethyl (7) 48 N/A Piperazine substituent introduces basicity; used in PIM1 inhibition studies
Compound 6y () C16H12O5 283.06 3-Hydroxy-4-MeO-benzylidene (2) 86.2 255 Additional hydroxyl group enhances polarity; lower lipophilicity
Compound () C24H27NO7 465.48 2,3,4-Trimethoxybenzylidene (2), 4-Me (4), piperidinylmethyl (7) N/A N/A Trimethoxy groups increase steric bulk; potential for improved solubility

*Molecular formula and weight estimated based on structural analogs.

Functional Group Impact on Bioactivity

  • Piperidinylmethyl vs. Piperazine derivatives, however, are more basic and may enhance solubility in acidic environments .
  • Benzylidene Substituents :
    The 3-methoxy group in the target compound provides moderate electron-donating effects, balancing aromatic stabilization and steric effects. In contrast, compound 6y () with a 3-hydroxy-4-methoxy group offers hydrogen-bonding capability but reduced metabolic stability .
  • Benzofuran vs. Trimethoxybenzylidene (Position 2) : The benzofuran substituent in compound 5 () introduces rigidity, which may hinder binding in flexible protein pockets. The trimethoxy analog () increases hydrophobicity, favoring interactions with lipid-rich targets .

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